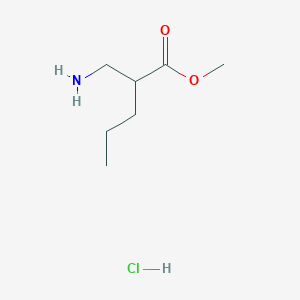

Methyl 2-(aminomethyl)pentanoate hydrochloride

Descripción

Propiedades

IUPAC Name |

methyl 2-(aminomethyl)pentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-3-4-6(5-8)7(9)10-2;/h6H,3-5,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULPRAAKXMPKEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CN)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(aminomethyl)pentanoate hydrochloride typically involves the esterification of 2-(aminomethyl)pentanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(aminomethyl)pentanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Nitro or nitrile derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amines or esters.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- IUPAC Name : Methyl 2-(aminomethyl)pentanoate hydrochloride

- Molecular Formula : C₇H₁₅ClN₂O₂

- CAS Number : 2460756-09-4

This compound has a molecular weight of approximately 181.66 g/mol and is typically stored as a powder at low temperatures to maintain stability .

Medicinal Chemistry

This compound is utilized in the synthesis of various pharmaceutical compounds. Its structure allows it to serve as a building block for creating amino acid derivatives, which are essential in drug development. Research indicates that it may have potential applications in treating metabolic disorders due to its structural similarity to naturally occurring amino acids .

Analytical Chemistry

In analytical chemistry, this compound is often employed as a reagent for the detection and quantification of various biochemical substances. It has been noted for its effectiveness in identifying 2-ketoacids, which are important in metabolic studies . The compound's reactivity with specific substrates makes it valuable in developing assays for clinical diagnostics.

Biochemical Studies

This compound is also used in biochemical research to study enzyme interactions and metabolic pathways. Its role as an amino acid mimic allows researchers to investigate how similar compounds interact with biological systems, providing insights into enzyme kinetics and substrate specificity .

Case Study 1: Enzyme Kinetics

A study investigated the effect of this compound on the activity of specific enzymes involved in amino acid metabolism. Researchers found that the compound acted as an inhibitor for certain enzymes, suggesting its potential use in regulating metabolic pathways associated with amino acids .

Case Study 2: Drug Development

In a drug development context, this compound was synthesized as part of a larger project aimed at creating novel anti-diabetic agents. Preliminary results indicated that derivatives of this compound showed promising activity against key targets involved in glucose metabolism, highlighting its potential therapeutic applications .

Mecanismo De Acción

The mechanism of action of methyl 2-(aminomethyl)pentanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active 2-(aminomethyl)pentanoic acid. This compound can modulate biochemical pathways by interacting with enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Backbone Length and Branching

- Shorter Chains: Methyl 2-aminobutanoate hydrochloride (C4 backbone) exhibits higher polarity and solubility than pentanoate derivatives, favoring aqueous-phase reactions .

Functional Group Variations

- Hydroxyl vs. Aminomethyl: Methyl 3-amino-2-hydroxypentanoate hydrochloride’s hydroxyl group increases hydrogen-bonding capacity, impacting crystallinity and solubility compared to purely alkylated analogues .

- Aromatic Substitutions: The phenyl group in Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride introduces π-π stacking interactions, useful in receptor-binding studies .

Actividad Biológica

Methyl 2-(aminomethyl)pentanoate hydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses an aminomethyl group that enhances its reactivity and interaction with biological systems. The chemical formula can be represented as follows:

- Molecular Formula : C₇H₁₅ClN₂O₂

- Molecular Weight : 178.66 g/mol

The presence of the hydrochloride salt form increases its solubility in aqueous environments, facilitating its biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

- Electrostatic Interactions : The positively charged amino group can interact with negatively charged sites on proteins or nucleic acids, modulating their activity.

- Metabolic Pathways : The compound may participate in metabolic pathways as a substrate or inhibitor, affecting cellular processes such as signal transduction and enzyme activity.

Biological Activity Data

Research has indicated several biological activities associated with this compound. Below is a summary of findings from various studies:

Case Studies

-

Cytotoxicity in Cancer Research :

In a study evaluating the cytotoxic effects of this compound on HepG2 hepatocellular carcinoma cells, the compound was found to induce apoptosis at concentrations above 10 µM. The mechanism involved the activation of caspase pathways, leading to programmed cell death . -

Antimicrobial Efficacy :

A separate investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, highlighting its potential for therapeutic applications . -

Enzyme Interaction Studies :

Research focusing on enzyme-substrate interactions revealed that this compound acts as a competitive inhibitor for certain enzymes involved in amino acid metabolism, impacting overall metabolic flux in treated cells .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2-(aminomethyl)pentanoate hydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves esterification of the corresponding carboxylic acid with methanol under acidic conditions, followed by hydrochlorination. For example:

Esterification : React 2-(aminomethyl)pentanoic acid with methanol in the presence of HCl gas or thionyl chloride to form the methyl ester.

Purification : Use recrystallization from ethanol/water mixtures to isolate the hydrochloride salt. Monitor reaction progress via TLC (silica gel, mobile phase: chloroform/methanol 9:1) .

Critical Parameters : Maintain anhydrous conditions during esterification to avoid hydrolysis. Control temperature (<40°C) to prevent decomposition .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Storage Conditions : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hygroscopic degradation and oxidation. Desiccants (e.g., silica gel) should be included in packaging .

- Stability Monitoring : Perform periodic HPLC analysis (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) to detect degradation products (>95% purity threshold) .

Q. What analytical techniques are most effective for characterizing the purity of this compound?

- Methodological Answer :

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when analyzing this compound?

- Methodological Answer :

- Deuterated Solvents : Use D₂O for protonated samples to avoid signal splitting from residual moisture. For ¹³C NMR, employ inverse-gated decoupling to enhance sensitivity .

- Paramagnetic Contaminants : Chelate metal ions (e.g., Fe³⁺) with EDTA prior to analysis to eliminate line broadening .

- Dynamic Exchange : If amine protons exhibit broadened signals, adjust pH to 2–3 (using DCl) to slow exchange rates .

Q. What strategies are employed to study the metabolic pathways of this compound in vivo?

- Methodological Answer :

Isotopic Labeling : Synthesize the compound with ¹⁴C-labeled methyl groups. Administer to model organisms (e.g., rodents) and track metabolites via LC-MS/MS .

Enzyme Inhibition Studies : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes. Compare plasma half-life (t½) with/without inhibitors .

Biliary Excretion : Collect bile samples post-administration and analyze for glucuronide or sulfate conjugates using high-resolution mass spectrometry .

Q. How can the formation of by-products during synthesis be minimized?

- Methodological Answer :

- By-Product Identification : Common by-products include hydrolyzed carboxylic acids (due to moisture) or N-alkylated derivatives. Use LC-MS to identify and quantify these impurities .

- Optimization Strategies :

- Reduce reaction time (≤4 hours) and temperature (25–30°C) during esterification.

- Add molecular sieves (3Å) to absorb residual water .

- Replace HCl gas with anhydrous HCl in dioxane for controlled hydrochlorination .

Q. What experimental approaches are used to assess the compound’s stability under varying pH conditions?

- Methodological Answer :

- Forced Degradation Studies :

- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life .

Contradictions and Mitigation

- Storage Recommendations : suggests -20°C, while other studies use -30°C to -10°C for similar hydrochlorides. For long-term stability, validate storage conditions via accelerated stability testing (40°C/75% RH for 6 months) .

- Analytical Discrepancies : If NMR signals conflict with literature, cross-validate using 2D techniques (e.g., HSQC, COSY) to resolve stereochemical ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.